molecular formula C10H16ClN B2434992 2-(o-Tolyl)propan-1-amine hydrochloride CAS No. 1644120-29-5

2-(o-Tolyl)propan-1-amine hydrochloride

Cat. No.: B2434992
CAS No.: 1644120-29-5
M. Wt: 185.7
InChI Key: UFDZHZALTIYLPD-UHFFFAOYSA-N
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Description

“2-(o-Tolyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 856562-93-1 . It has a molecular weight of 185.7 and its linear formula is C10H16ClN .


Synthesis Analysis

The synthesis of such compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H16ClN .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Material Applications

  • 2-(o-Tolyl)propan-1-amine hydrochloride and similar tertiary amines have been explored in the synthesis of materials with specific applications. For instance, these compounds have been used in the creation of inhibitors for carbon steel corrosion. Their inhibitory performance was evaluated through various methods like potentiodynamic polarization measurement and electrochemical impedance spectroscopy, showing promising results in protecting metal surfaces (Gao, Liang, & Wang, 2007).

Pharmaceutical and Biomedical Research

  • In the field of pharmaceuticals and biomedicine, derivatives of this compound have been utilized in the design and development of various drug delivery systems. For example, certain amine-functionalized materials were investigated for their potential in targeted drug delivery and controlled release applications. This is exemplified in studies involving the creation of hydrogels for controlled drug release, indicating the versatility of these compounds in biomedical applications (Karimi et al., 2018).

Chemical Analysis and Synthesis Techniques

  • Analytical and synthesis techniques involving this compound have been a subject of interest. Studies focusing on the crystal structures and conformational analyses of derivatives provide valuable insights into the chemical behavior and properties of these compounds. Such research is crucial for understanding the interaction mechanisms of these amines in various environments, aiding in their application in more complex chemical syntheses and analysis (Nitek et al., 2020).

Environmental and Industrial Applications

  • Environmental and industrial applications of this compound derivatives have also been explored. These include their use in processes like the electrochemical degradation of aromatic amines, demonstrating their potential in environmental remediation and waste treatment technologies. Such studies highlight the role of these compounds in addressing environmental challenges (Pacheco et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 category and carries a warning signal word . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and wearing protective gear .

Properties

IUPAC Name

2-(2-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)9(2)7-11;/h3-6,9H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZHZALTIYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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